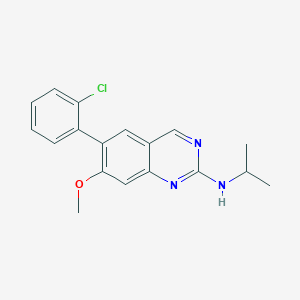
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that contains both bromine and methoxy functional groups
Preparation Methods
The synthesis of 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step reactions. One common method includes the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and bases such as Cs₂CO₃ (cesium carbonate) . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer properties. It has shown moderate in vitro cytotoxic activity against certain cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one include other brominated pyridine derivatives and isoindolones. For example:
5-Bromo-2-methoxypyridine: This compound shares the bromine and methoxy functional groups but lacks the isoindolone structure.
2,3-Dihydro-1H-isoindol-1-one: This compound lacks the bromine and methoxy groups but shares the isoindolone core structure. The uniqueness of this compound lies in its combination of these functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
918331-61-0 |
|---|---|
Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
5-bromo-2-(6-methoxypyridin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-19-13-5-3-11(7-16-13)17-8-9-6-10(15)2-4-12(9)14(17)18/h2-7H,8H2,1H3 |
InChI Key |
WGXYDSHQQDAVCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


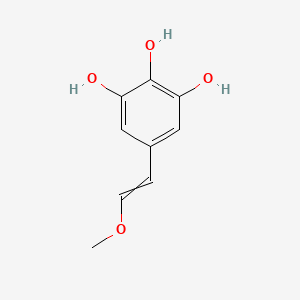
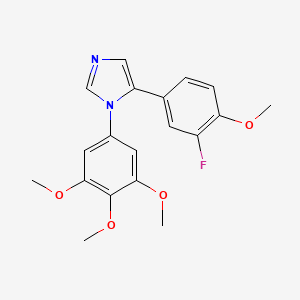
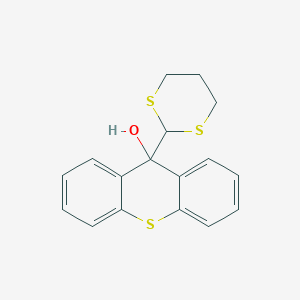
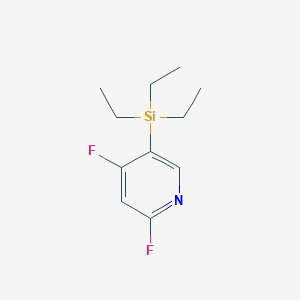
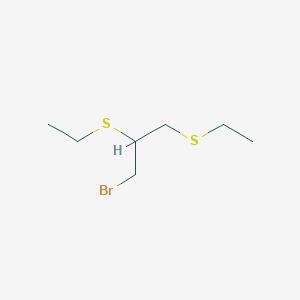
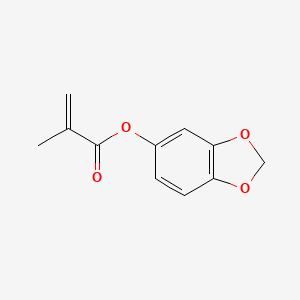
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

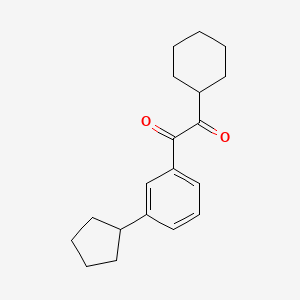
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

